6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
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Overview
Description
6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a cyano group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step processes. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which can significantly influence its reactivity and biological activity.
Properties
CAS No. |
2092578-14-6 |
---|---|
Molecular Formula |
C8H4ClN3 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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